cis-2-Amino-2-methylcyclopentanecarboxylic acid

Descripción general

Descripción

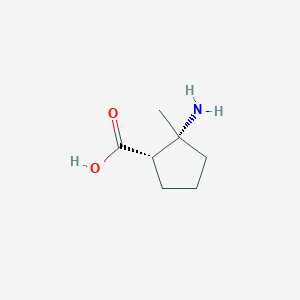

Cis-2-amino-2-methylcyclopentanecarboxylic acid (cis-AMCP) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. This compound is a cyclic amine that is formed by the condensation of a cyclopentanecarboxylic acid and an amine, and is found in a variety of natural products. Cis-AMCP has been found to have a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

1. Foldamer Building Blocks

cis-2-Aminocyclohex-4-enecarboxylic acid, closely related to cis-2-Amino-2-methylcyclopentanecarboxylic acid, serves as a conformationally constrained β-amino acid, used in the construction of helical foldamers. These α/β-peptides adopt specific helical conformations in solution and crystalline states, demonstrating their potential as structural components in foldamer chemistry (Kwon et al., 2015).

2. Synthesis and Transformation

The chemistry of 2-Aminocyclopentanecarboxylic Acid includes its syntheses, transformations, and biological characteristics. The enantiomer of this compound has been isolated from natural sources and is a component of the antibiotic amipurimycin. The synthesis of racemic compounds, resolutions, and enantioselective syntheses are discussed in the literature (F. Fülöp, 2001).

3. Enzymatic Strategies and Derivatives

(1R,2S)-2-Aminocyclopentanecarboxylic acid (cispentacin) has attracted attention due to its novel biological activity and natural occurrence. Enzymatic strategies have been developed for its synthesis in an enantiomerically pure form. Structural optimization led to derivatives with enhanced antifungal activity. This compound is also a key element in larger molecules with significant pharmacological properties, like amipurimycin (Forró & Fülöp, 2016).

4. Pharmacological Effects

Studies on the pharmacological effects of various enantiomers of cis-3-aminocyclopentanecarboxylic acids have shown that these compounds are moderate partial agonists at GABA(C) receptors. They provide a unique perspective on the stereochemical orientation of amine and carboxylic acid groups when binding to these receptors (Chebib et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is the GABA (gamma-aminobutyric acid) receptor . This receptor plays a crucial role in the central nervous system by mediating inhibitory neurotransmission. By binding to the GABA receptor, the compound can modulate neuronal excitability and influence various neurological processes .

Mode of Action

Cis-2-Amino-2-methyl-cyclopentanecarboxylic acid interacts with the GABA receptor by mimicking the action of GABA, the natural ligand. Upon binding, it enhances the receptor’s inhibitory effects, leading to a decrease in neuronal firing. This interaction results in the opening of chloride channels, causing an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces the likelihood of action potential generation .

Biochemical Pathways

The compound primarily affects the GABAergic pathway , which is responsible for maintaining the balance between neuronal excitation and inhibition. By enhancing GABAergic transmission, cis-2-Amino-2-methyl-cyclopentanecarboxylic acid can influence downstream effects such as reduced anxiety, sedation, and anticonvulsant activity. This modulation can also impact other neurotransmitter systems indirectly, including the dopaminergic and serotonergic pathways .

Pharmacokinetics

The pharmacokinetics of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME):

These properties impact its bioavailability and therapeutic efficacy, with a relatively rapid onset of action and moderate duration of effect.

Result of Action

At the molecular level, the action of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid results in the hyperpolarization of neurons , leading to decreased excitability. At the cellular level, this translates to reduced neuronal firing rates, which can manifest as anxiolytic, sedative, and anticonvulsant effects. These outcomes are beneficial in conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to the GABA receptor. Temperature fluctuations can impact its stability and degradation rate, while the presence of other ions or molecules can lead to competitive binding or allosteric modulation of the receptor .

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring consistent efficacy in different physiological and environmental conditions.

: DrugBank

Propiedades

IUPAC Name |

(1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-IYSWYEEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)